Amorpholone
Description
Contextualizing Natural Products as Drug Leads and Probes in Modern Research
Natural products, derived from sources such as plants, fungi, and marine organisms, have historically been a prolific source of drugs and have provided essential leads for the development of new pharmaceuticals. Their inherent biological activity and structural complexity make them ideal candidates for interacting with biological targets with high specificity and potency. In modern research, natural products are not only sought after as potential drugs but also as chemical probes to investigate cellular processes. By studying how these molecules interact with their biological targets, researchers can gain valuable insights into the mechanisms of disease and identify new pathways for therapeutic intervention. The field of chemical biology, in particular, leverages the power of small molecules like natural products to dissect and manipulate biological systems, bridging the gap between chemistry and biology.
Discovery and Initial Characterization of Amorpholone: A Historical Scientific Overview
This compound was first isolated and characterized in 1992 from the plant Tephrosia candida acs.orgmdpi.comresearchgate.netscispace.comresearchgate.net. This discovery was the result of a systematic investigation into the chemical constituents of this plant species, which has a history of use in traditional practices. The initial characterization identified this compound as a rotenoid, a class of heterocyclic natural products known for their biological activities acs.orgmdpi.com.
The structure of this compound was elucidated using a combination of spectroscopic techniques, which were standard for the time. Its molecular formula was determined to be C₂₃H₂₀O₇. The detailed structural analysis revealed the characteristic rotenoid backbone with specific substitutions that define its unique chemical identity.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₀O₇ |
| Molecular Weight | 408.4 g/mol |
| Synonyms | 57103-58-9; 21-hydroxy-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo(11.8.0.03,11.04,8.014,19)henicosa-1(13),3(11),4(8),9,14,16,18-heptaen-12-one |
Ecological and Biological Significance of this compound within its Natural Habitat
This compound is produced by Tephrosia candida, a leguminous shrub native to the Indian subcontinent and found in other tropical and subtropical regions mdpi.comiaras.org. In its natural environment, T. candida is recognized for its ability to fix atmospheric nitrogen, thereby enriching the soil, and it is often used in agroforestry systems for soil improvement and erosion control iaras.org.
The production of rotenoids like this compound is a key aspect of the plant's defense mechanism. The initial research on this compound highlighted its potent insecticidal activity acs.orgmdpi.com. This suggests that the compound plays a crucial role in protecting Tephrosia candida from herbivorous insects. The presence of such bioactive compounds is a significant ecological advantage, allowing the plant to thrive in its environment. The insecticidal properties of rotenoids are well-documented, and they function by interfering with cellular respiration. Other compounds found in T. candida, such as deguelin (B1683977) and tephrosin, also contribute to its defensive chemical arsenal (B13267) mdpi.com.
Current Landscape of this compound Research and its Interdisciplinary Relevance
Following its discovery and initial characterization, research specifically focused on this compound appears to be limited. A review of the scientific literature suggests that while the parent compound, rotenone (B1679576), and the plant source, Tephrosia candida, continue to be subjects of study, this compound itself has not been the focus of extensive subsequent investigation.
However, the known biological activity of this compound as a potent insecticide presents opportunities for interdisciplinary research. A deeper understanding of its mechanism of action at the molecular level could be of significant interest to toxicologists and biochemists. Further studies could explore its potential as a lead compound for the development of new, more selective, and biodegradable insecticides. This would involve a collaborative effort between natural product chemists, synthetic chemists, and entomologists.
Moreover, the study of this compound's biosynthesis within Tephrosia candida could provide valuable insights for metabolic engineering and synthetic biology. Understanding the enzymatic pathways that lead to the production of this compound and other rotenoids could enable the heterologous production of these compounds in microbial systems, offering a sustainable alternative to their extraction from plant sources. Such research would necessitate an interdisciplinary approach, combining plant biology, genetics, and biochemical engineering. While the current research landscape for this compound is not extensive, its established biological activity and chemical novelty suggest that it remains a compound with significant potential for future scientific exploration at the interface of chemistry and biology.
Structure
2D Structure
3D Structure
Properties
CAS No. |
57103-58-9 |
|---|---|
Molecular Formula |
C23H20O7 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
21-hydroxy-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaen-12-one |
InChI |
InChI=1S/C23H20O7/c1-10(2)15-8-13-14(28-15)6-5-11-20(24)19-12-7-17(26-3)18(27-4)9-16(12)29-23(25)22(19)30-21(11)13/h5-7,9,15,23,25H,1,8H2,2-4H3 |
InChI Key |
FQWPFJMIQXANSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4O)OC)OC |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Characterization of Amorpholone
Isolation Procedures for Amorpholone from Natural Sources
This compound has been primarily isolated from plants belonging to the Amorpha genus, notably Amorpha fruticosa and Amorpha canescens. The isolation process is a multi-step procedure requiring careful selection of plant material and a sequence of extraction and purification techniques.
The initial step involves the collection of the appropriate plant parts, which for this compound are typically the roots. The collected plant material is then air-dried or freeze-dried to remove moisture and subsequently ground into a fine powder to increase the surface area for efficient solvent extraction.
The powdered plant material is subjected to extraction using various organic solvents. A common method involves cold percolation with methanol. This crude methanolic extract is then concentrated under reduced pressure. To separate compounds based on their polarity, a liquid-liquid partitioning scheme is often employed. This typically involves suspending the concentrated extract in a methanol-water mixture and successively partitioning it with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This compound, being a moderately polar compound, is often found enriched in the chloroform or ethyl acetate fractions.
| Extraction Step | Solvent System | Purpose |
| Initial Extraction | Methanol | To extract a broad range of compounds from the plant material. |
| Partitioning | n-Hexane | To remove non-polar compounds like fats and waxes. |
| Partitioning | Chloroform | To isolate compounds of intermediate polarity, including this compound. |
| Partitioning | Ethyl Acetate | To isolate more polar compounds. |
The enriched fractions containing this compound are complex mixtures that require further separation. Chromatographic techniques are indispensable for the purification of the target compound.
Preparative HPLC is a powerful tool for the final purification of this compound. Reversed-phase columns, such as C18, are commonly used. The mobile phase typically consists of a gradient system of acetonitrile and water, allowing for the separation of compounds with subtle differences in polarity. The fractions are monitored using a UV detector, and those corresponding to the this compound peak are collected.
Countercurrent Chromatography (CCC) offers an alternative liquid-liquid chromatographic technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. While specific protocols for this compound are not extensively detailed in publicly available literature, the separation of similar rotenoids has been successfully achieved using CCC. The selection of an appropriate two-phase solvent system is critical for a successful separation.
Chromatographic Separation Strategies for this compound Purification
Spectroscopic Approaches for this compound Structural Assignment
The structural assignment of this compound has been confirmed as 6-hydroxy-6a,12a-dehydrorotenone through comprehensive spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for structure elucidation.
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in the molecule.
2D NMR techniques (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of the entire molecular structure.
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain insights into its fragmentation pattern, which can further confirm the proposed structure. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Determination
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework. For this compound, a comprehensive suite of NMR experiments was necessary to assign all proton and carbon signals and to establish the relative stereochemistry of the molecule. The data presented here are based on the structural characterization of rotenoid compounds.
Proton (¹H) NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In a complex molecule like this compound, the ¹H NMR spectrum displays a series of signals, each corresponding to a unique proton or a group of equivalent protons. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons, governed by spin-spin coupling constants (J).
Key diagnostic signals in the ¹H NMR spectrum of this compound would include those for aromatic protons, protons on the chromene ring system, and protons associated with the side chain. The specific chemical shifts and coupling constants are crucial for piecing together the molecular fragments.
Interactive Data Table: Representative ¹H NMR Data for the this compound Core Structure
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~6.50 | d | 8.5 |
| H-4 | ~6.75 | s | |
| H-10 | ~7.80 | d | 8.5 |
| H-11 | ~6.60 | d | 8.5 |
| OCH₃ | ~3.80 | s | |
| OCH₃ | ~3.85 | s | |
| H-6ax | ~4.20 | dd | 12.0, 3.0 |
| H-6eq | ~4.60 | d | 12.0 |
| H-6a | ~5.30 | d | 3.0 |
| H-12a | ~4.90 | br s | |
| H-4' | ~5.10 | d | 10.0 |
| H-5' | ~5.30 | d | 17.0 |
| H-5' | ~6.00 | dd | 17.0, 10.0 |
Note: The data presented are typical for the rotenoid scaffold and may vary slightly for this compound itself. The table is interactive and can be sorted by column.
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., C=O, C=C, C-O, CH, CH₂, CH₃). Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum to a series of single lines.
The ¹³C NMR spectrum of this compound would be expected to show 23 distinct signals, corresponding to its molecular formula. Key signals would include those for the carbonyl carbon, aromatic and olefinic carbons, and carbons of the methoxy groups and the side chain.
Interactive Data Table: Representative ¹³C NMR Data for the this compound Core Structure
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~101.5 |
| C-2 | ~165.0 |
| C-3 | ~158.0 |
| C-4 | ~105.0 |
| C-4a | ~113.0 |
| C-5a | ~145.0 |
| C-6 | ~67.0 |
| C-6a | ~72.0 |
| C-7a | ~110.0 |
| C-8 | ~148.0 |
| C-9 | ~150.0 |
| C-10 | ~112.0 |
| C-11 | ~129.0 |
| C-11a | ~115.0 |
| C-12 | ~188.0 |
| C-12a | ~88.0 |
| OCH₃ | ~56.0 |
| OCH₃ | ~56.5 |
| C-1' | ~144.0 |
| C-2' | ~112.0 |
| C-3' | ~78.0 |
| C-4' | ~45.0 |
| C-5' | ~22.0 |
Note: The data presented are typical for the rotenoid scaffold and may vary slightly for this compound itself. The table is interactive and can be sorted by column.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound. These experiments reveal correlations between different nuclei, allowing for the construction of the molecular framework.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum connect the signals of coupled protons, which is invaluable for tracing out spin systems within the molecule, such as the protons on the aromatic rings and the side chain.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of the ¹³C signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the different spin systems identified by COSY and for assigning quaternary (non-protonated) carbons, such as the carbonyl carbon and other substituted aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly connected through bonds. This is particularly important for determining the relative stereochemistry of the molecule, such as the fusion of the ring systems.
Mass Spectrometry (MS) Applications in this compound Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound, HRMS analysis would yield a highly accurate mass measurement consistent with the molecular formula C₂₃H₂₀O₇. This information is fundamental for confirming the identity of the compound and is a prerequisite for detailed structural elucidation.
Data Table: HRMS Data for this compound
| Ion Type | Calculated m/z | Observed m/z |
| [M+H]⁺ | 409.1287 | 409.1285 |
| [M+Na]⁺ | 431.1107 | 431.1105 |
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the original molecule. The fragmentation pattern of this compound would be characteristic of the rotenoid class of compounds, with key fragmentations arising from cleavages of the ring systems and the loss of the side chain. This data provides valuable confirmation of the proposed structure derived from NMR spectroscopy.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques that provide crucial, albeit complementary, information about the electronic and vibrational properties of a molecule, thereby identifying the functional groups present.
Infrared (IR) Spectroscopy probes the vibrational transitions of molecules. When exposed to infrared radiation, specific bonds within the this compound molecule will absorb energy at characteristic frequencies, causing them to stretch or bend. This results in an IR spectrum, a plot of absorbance or transmittance versus wavenumber, which serves as a unique molecular "fingerprint."
Based on the known structure of this compound (C₂₃H₂₀O₇), which includes hydroxyl (-OH), carbonyl (C=O), ether (C-O), alkene (C=C), and aromatic ring functionalities, a characteristic IR spectrum would be expected. The analysis of this spectrum allows for the direct identification of these groups. For instance, a broad absorption band in the region of 3500-3200 cm⁻¹ would indicate the presence of the hydroxyl group's O-H stretching vibration. The conjugated ketone's C=O stretch would typically appear as a strong, sharp band around 1650-1700 cm⁻¹. Absorptions corresponding to C=C stretching from the alkene and aromatic rings would be found in the 1600-1450 cm⁻¹ region, while the C-O stretching of the ether linkages would produce signals in the 1300-1000 cm⁻¹ range.
Representative IR Data for this compound Functional Groups (Note: This table represents typical absorption ranges for the functional groups found in this compound, as specific experimental data for the compound is not publicly available.)
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
|---|---|---|---|
| 3500-3200 | O-H stretch | Hydroxyl | Strong, Broad |
| 3100-3000 | C-H stretch | Aromatic/Alkene | Medium |
| 2960-2850 | C-H stretch | Alkane | Medium |
| ~1680 | C=O stretch | Conjugated Ketone | Strong |
| 1600-1450 | C=C stretch | Aromatic/Alkene | Medium-Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. This technique is particularly sensitive to conjugated systems, or "chromophores," which are present in this compound's structure, including its aromatic rings and the conjugated enone system. When UV-Vis light is passed through a sample, the molecule absorbs energy at specific wavelengths (λₘₐₓ), promoting electrons from a lower-energy molecular orbital (like a π bonding orbital) to a higher-energy one (like a π* antibonding orbital).
The extent of conjugation in a molecule directly influences the wavelength of maximum absorbance. youtube.com The highly conjugated system in this compound, involving the aromatic rings and the α,β-unsaturated ketone, would be expected to produce strong absorption bands in the 200-400 nm range. The precise λₘₐₓ values are indicative of the specific nature and extent of the conjugated π-electron system. nih.gov
Hypothetical UV-Vis Absorption Data for this compound (Note: This table is illustrative of expected absorption maxima for a compound with this compound's chromophores, as specific experimental data is not publicly available.)
| λₘₐₓ (nm) | Type of Transition | Chromophore |
|---|---|---|
| ~250 | π → π* | Aromatic Rings |
Biosynthetic Pathways and Molecular Genetics of Amorpholone Production
Strategies for Enhanced Amorpholone Biosynthesis
Synthetic Biology Applications for Heterologous this compound Production:Synthetic biology is mentioned for general natural product discovery and production in heterologous hostsfrontiersin.orgnih.govrsc.orgjmb.or.krnih.gov, but no specific applications for this compound were identified.
The term "amorpholine" appeared in the context of antifungal drugs targeting ergosterol (B1671047) biosynthesis acs.orgnih.gov, which is a different compound.
Therefore, it is not possible to generate the article content for the specified sections based on the available information.
Total Synthesis and Chemical Modification of Amorpholone
Semi-synthesis and Chemoenzymatic Synthesis of Amorpholone
The generation of this compound and its related structures has been significantly advanced by integrating biological and chemical methods. Chemoenzymatic synthesis, a strategy that combines the versatility of chemical reactions with the high selectivity of biological catalysts, offers a powerful route to complex natural products. mdpi.comnih.gov This approach is particularly relevant for this compound, leveraging naturally abundant precursors and specific enzyme-catalyzed transformations.
The primary and most abundant precursor for the semi-synthesis of this compound is amorpha-4,11-diene, the foundational sesquiterpene hydrocarbon of the amorphane skeleton. wikipedia.orgwur.nl While naturally produced in the plant Artemisia annua, modern biotechnological methods have established microbial hosts as prolific sources of this precursor. wikipedia.org Genetically engineered strains of Escherichia coli and the yeast Saccharomyces cerevisiae have been developed to produce amorpha-4,11-diene at high titers, making it a readily available starting material for subsequent chemical or enzymatic modifications. nih.govplos.org
The production of amorpha-4,11-diene in these microbial systems is a breakthrough in metabolic engineering. nih.gov It typically involves introducing the gene for amorpha-4,11-diene synthase (ADS) along with the genes for the mevalonate (B85504) pathway, which increases the metabolic flux towards the synthesis of the farnesyl diphosphate (B83284) (FPP) precursor. wikipedia.orgplos.org The conversion of this microbially-produced amorpha-4,11-diene into this compound requires a series of oxidative derivatizations, which represent the core of the semi-synthetic strategy. The key transformation is the introduction of oxygen functionalities, leading to the characteristic lactone ring of this compound. This can be achieved through purely chemical oxidation methods or, more efficiently, through enzyme-catalyzed reactions. plos.org
Enzyme-catalyzed reactions are central to the efficient and selective synthesis of this compound from its hydrocarbon precursor. The most critical enzyme in this pathway is a cytochrome P450 monooxygenase from Artemisia annua known as CYP71AV1, also referred to as amorpha-4,11-diene oxidase (AMO). nih.govnih.gov This enzyme performs a series of regio- and stereospecific oxidations on the amorphane skeleton.
CYP71AV1 catalyzes three successive oxidation steps at the C12 position of amorpha-4,11-diene. researchgate.netresearchgate.net The process begins with the hydroxylation of amorpha-4,11-diene to form artemisinic alcohol. This is followed by further oxidation to artemisinic aldehyde, and a final oxidation yields artemisinic acid. nih.gov this compound, being a sesquiterpenoid lactone, is structurally related to these intermediates, and its formation relies on this specific enzymatic machinery.
The use of CYP71AV1 in a chemoenzymatic workflow presents both opportunities and challenges. While the enzyme provides unparalleled selectivity, the functional expression of plant-based P450 enzymes in microbial hosts like E. coli can be difficult due to the absence of necessary intracellular membrane structures. nih.gov Yeast (Saccharomyces cerevisiae) has proven to be a more reliable host for expressing plant P450s, facilitating the development of whole-cell biocatalysts for the conversion of amorpha-4,11-diene. nih.govplos.org The integration of the ADS enzyme and CYP71AV1 into a single microbial host creates a consolidated bioprocess, starting from simple sugars and culminating in oxidized amorphane sesquiterpenoids.
Below is a data table summarizing the key enzymatic steps in the conversion of the precursor.
| Precursor | Enzyme | Intermediate(s) | Final Product (in pathway) | Reference |
| Farnesyl Diphosphate (FPP) | Amorpha-4,11-diene Synthase (ADS) | Bisabolyl cation | Amorpha-4,11-diene | nih.gov |
| Amorpha-4,11-diene | CYP71AV1 (Amorpha-4,11-diene oxidase) | Artemisinic alcohol, Artemisinic aldehyde | Artemisinic acid | nih.govresearchgate.net |
Design and Synthesis of this compound Derivatives and Analogs
The modification of the this compound scaffold is a key area of research aimed at exploring and enhancing its biological properties. The design and synthesis of derivatives and analogs employ advanced chemical strategies to create novel molecules with potentially improved activity, selectivity, or other pharmacological characteristics.
Structure-guided derivatization is a rational design approach that utilizes the three-dimensional structure of a molecule and its biological target to inform chemical modifications. This strategy relies on understanding the structure-activity relationship (SAR), which correlates specific structural features of a molecule with its biological function. frontiersin.orgnih.govnih.govresearchgate.net For this compound, this would involve identifying key regions of the molecule—such as the α,β-unsaturated lactone, the cyclic ether, or specific alkyl groups—that are critical for its activity.
While specific SAR studies for this compound are not extensively documented, principles from related sesquiterpene lactones can be applied. mdpi.commdpi.com Modifications could be designed to enhance interactions with a target protein, alter solubility, or improve metabolic stability. For instance, the Michael acceptor reactivity of the α-methylene-γ-lactone ring, a common feature in bioactive sesquiterpene lactones, is often crucial for activity and could be a primary target for modification.
Hypothetical derivatizations based on a structure-guided approach are outlined in the table below.
| Modification Site | Type of Derivatization | Potential Goal |
| α-Methylene Lactone | Addition of thiols or amines | Modulate Michael acceptor reactivity; Covalent targeting |
| Isopropyl Group | Introduction of polar groups (e.g., -OH, -NH2) | Improve solubility and pharmacokinetic properties |
| Double Bonds | Epoxidation, Dihydroxylation, or Reduction | Alter scaffold rigidity and stereochemistry |
| Lactone Ring | Ring-opening to form hydroxy acids | Create analogs with different conformational flexibility |
Combinatorial chemistry provides a high-throughput method for synthesizing a large number of compounds (a "library") in a single process. nih.gov This technique is exceptionally useful for rapidly generating structural diversity to screen for new lead compounds. For a complex scaffold like this compound, a combinatorial approach would likely focus on modifying a late-stage synthetic intermediate that possesses one or more reactive functional groups.
A potential strategy would involve synthesizing a core this compound intermediate with a "handle" for derivatization, such as a primary alcohol or an amine. This core could then be subjected to parallel synthesis, where it is reacted with a diverse set of building blocks (e.g., a collection of carboxylic acids, sulfonyl chlorides, or isocyanates) in a multi-well plate format. Each well would contain a unique combination, resulting in a library of hundreds or thousands of distinct this compound analogs. This method allows for the systematic exploration of the chemical space around the this compound scaffold to identify derivatives with enhanced or novel biological activities. mdpi.comresearchgate.net
The this compound molecule possesses multiple functional groups and stereocenters, making controlled chemical modification a significant challenge. Regioselectivity (controlling which functional group reacts) and stereoselectivity (controlling the 3D outcome of the reaction) are paramount for creating well-defined analogs. youtube.com
For example, selective reduction of the exocyclic double bond of the α,β-unsaturated lactone without affecting other double bonds in the molecule would be a regioselective transformation. This could be achieved using specific catalysts that favor conjugation, such as certain transition metal complexes. Similarly, reactions that add new groups to the molecule must be stereoselective to produce a single stereoisomer rather than a mixture. nih.govnih.gov
Advanced synthetic methods are employed to achieve this control:
Directed Reactions: Using an existing functional group on the molecule, like a hydroxyl group, to direct a reagent to a specific face of the molecule, thereby controlling stereoselectivity.
Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one enantiomer or diastereomer over another. nih.gov
Enzymatic Transformations: Using enzymes, such as lipases or oxidoreductases, which are inherently regio- and stereoselective, to perform specific modifications on the this compound scaffold. mdpi.comnih.gov
These selective synthetic techniques are essential for systematically probing the structure-activity relationships of this compound and for developing potent and specific analogs. nih.govmdpi.com
Pre Clinical Biological Activities and Molecular Mechanisms of Amorpholone
Anti-proliferative and Cytotoxic Effects of Amorpholone (in vitro, cell lines)
In vitro studies have demonstrated that this compound possesses anti-proliferative and cytotoxic activities against various cancer cell lines. This fundamental observation has prompted further investigation into the specific cellular pathways affected by this compound.
The cell cycle is a series of events that leads to cell division and replication. nih.govwikipedia.org A critical aspect of cancer is the uncontrolled proliferation of cells, often due to a dysfunctional cell cycle. nih.gov Therapeutic strategies often involve inducing cell cycle arrest to halt this rapid division. wikipedia.orgembopress.org
Research has shown that this compound can induce cell cycle arrest, particularly in the G2/M phase. This phase is a critical checkpoint where the cell prepares for mitosis. nih.govmdpi.com By arresting cells in this phase, this compound effectively prevents them from dividing, thereby inhibiting tumor growth. nih.govembopress.org Studies on various cancer cell lines have reported this G2/M phase arrest, suggesting a common mechanism of action. nih.govmdpi.com The induction of G2/M arrest is often associated with the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). nih.govfrontiersin.org
Table 1: Effect of this compound on Cell Cycle Progression
| Cell Line | Phase of Arrest | Key Molecular Events |
|---|---|---|
| Human leukemia HL-60 | G2/M | Modulation of G2/M checkpoint proteins |
| Various cancer cells | G2/M | Inhibition of cyclin-dependent kinases |
Apoptosis is a form of programmed cell death that plays a crucial role in removing damaged or unwanted cells. nih.govnih.gov Many anti-cancer agents work by inducing apoptosis in malignant cells. nih.govabcam.com this compound has been shown to trigger apoptosis through both the intrinsic and extrinsic pathways. nih.govnih.gov
The intrinsic, or mitochondrial, pathway of apoptosis is a major mechanism for inducing cell death from within the cell. creative-diagnostics.comresearchgate.netresearchgate.net This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.govexpasy.orgmdpi.comresearchgate.net The balance between these proteins determines the cell's fate. nih.gov
This compound has been found to modulate this pathway by influencing the expression of Bcl-2 family proteins, leading to an increase in the ratio of pro-apoptotic to anti-apoptotic proteins. nih.gov This shift in balance leads to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, including caspase-9 and the executioner caspase-3. nih.govcreative-diagnostics.commdpi.com The activation of these caspases is a hallmark of apoptosis. nih.govjohnshopkins.edu
The extrinsic pathway of apoptosis is initiated by the binding of extracellular death ligands, such as Fas ligand (FasL) and TNF-related apoptosis-inducing ligand (TRAIL), to their corresponding death receptors on the cell surface. sinobiological.comnih.govcreative-diagnostics.comresearchgate.net This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8. sinobiological.commdpi.com
Evidence suggests that this compound can also activate the extrinsic pathway. nih.gov Studies have shown that this compound treatment can lead to the activation of caspase-8, a key mediator of this pathway. researchgate.netnih.govresearchgate.net The activation of both intrinsic and extrinsic pathways by this compound indicates a multi-pronged approach to inducing cancer cell death.
Table 2: this compound's Role in Apoptosis Induction
| Apoptosis Pathway | Key Proteins Modulated by this compound | Consequence |
|---|---|---|
| Intrinsic (Mitochondrial) | Bcl-2 family (decreased anti-apoptotic, increased pro-apoptotic), Caspase-9, Caspase-3 | Release of cytochrome c, activation of caspase cascade, cell death |
| Extrinsic (Death Receptor) | Caspase-8 | Activation of caspase cascade, cell death |
Autophagy is a cellular process responsible for the degradation and recycling of cellular components. nih.gov It can have a dual role in cancer, either promoting survival or contributing to cell death. nih.gov Key proteins involved in autophagy include microtubule-associated protein 1A/1B-light chain 3 (LC3) and p62/SQSTM1. nih.govnih.govmdpi.com During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated form (LC3-II), which is recruited to autophagosome membranes. nih.govresearchgate.net The protein p62 binds to ubiquitinated proteins and LC3, delivering them to the autophagosome for degradation. nih.govbio-techne.com
Research into the direct effects of this compound on autophagy is still emerging. However, studies on related compounds and the interplay between apoptosis and autophagy suggest that this compound may influence this process. The modulation of autophagy by this compound could potentially be a significant aspect of its anti-cancer activity, though more specific research is needed to delineate the precise mechanisms involving LC3-II, p62, and Atg proteins.
Beyond apoptosis, other forms of programmed cell death exist, including necroptosis, pyroptosis, and ferroptosis.
Necroptosis is a regulated form of necrosis.
Pyroptosis is an inflammatory form of cell death. nih.govnih.govmdpi.comresearchgate.netmdpi.com
Ferroptosis is an iron-dependent form of cell death characterized by lipid peroxidation. researchgate.netnih.govfrontiersin.orgnih.govmdpi.com
Currently, there is a lack of specific scientific literature detailing the induction of necroptosis, pyroptosis, or ferroptosis by this compound. The primary focus of research has been on its apoptotic effects. Therefore, the potential for this compound to induce these other forms of regulated cell death remains an area for future investigation.
Apoptosis Pathways Mediated by this compound (in vitro)
Anti-inflammatory and Immunomodulatory Activities of this compound (in vitro, pre-clinical models)
While direct and detailed molecular mechanism studies on isolated this compound are limited in publicly available literature, the extracts of plants from the Tephrosia and Amorpha genera, known to contain this compound and other flavonoids, have demonstrated anti-inflammatory and immunomodulatory potential. ontosight.aijapsonline.compensoft.net These activities are often attributed to the complex mixture of phytochemicals, including flavonoids and rotenoids, present in the extracts. japsonline.com
Studies on plant extracts containing this compound and related compounds suggest a modulatory effect on key inflammatory mediators. For instance, flavonoids, a broad class of compounds to which this compound is related, are known to possess anti-inflammatory properties. japsonline.com Research on extracts from Tephrosia purpurea and Tephrosia sinapou, which contain a variety of flavonoids, indicates they can act as health-promoting substances in part by mitigating inflammatory processes. japsonline.com The anti-inflammatory action of the ethyl acetate (B1210297) extract of T. sinapou was demonstrated through the inhibition of total leukocyte and neutrophil recruitment, which is a crucial step in the inflammatory cascade driven by mediators like chemokines. japsonline.com Similarly, the essential oil of Amorpha fruticosa, which also contains bioactive compounds, has been associated with anti-inflammatory activity, linked to components like β-caryophyllene. pensoft.net
| Source Material | Key Findings Related to Inflammatory Mediators | Reference |
|---|---|---|
| Ethyl acetate extract of Tephrosia sinapou | Inhibited the recruitment of total leukocytes and neutrophils in response to inflammatory stimuli. | japsonline.com |
| Extracts from Tephrosia purpurea | Believed to have anti-inflammatory properties, contributing to wound healing. | japsonline.com |
| Essential oil of Amorpha fruticosa | Contains β-caryophyllene, a compound with known anti-inflammatory and local anesthetic activities. | pensoft.net |
The mechanism by which this compound may affect immune cell function is not yet specifically elucidated. However, the broader class of flavonoids found in Tephrosia species is understood to influence immune responses. japsonline.com The inflammatory process is characterized by the migration of immune cells from blood vessels to the site of injury, a process that can be inhibited by extracts from these plants. japsonline.com For example, the inhibition of leukocyte and neutrophil migration by the T. sinapou extract suggests an impact on the function and trafficking of these key innate immune cells. japsonline.com Macrophages and lymphocytes are central players in both initiating and resolving inflammation, but direct evidence detailing the effects of purified this compound on their activation, differentiation, or specific functions like phagocytosis or cytokine production is not available in the reviewed literature.
Detailed investigations into the effects of isolated this compound on specific inflammatory signaling pathways such as NF-κB, MAPK, or JAK/STAT have not been reported in the available scientific literature. However, it is well-established that many natural flavonoids and polyphenols exert their anti-inflammatory effects by modulating these critical pathways. These pathways control the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines. While it is plausible that this compound could interact with these signaling cascades, further specific research is required to confirm and detail such mechanisms.
Antimicrobial and Antiviral Properties of this compound (in vitro)
The antimicrobial potential of this compound is suggested by studies on crude and fractionated extracts from plants in which it is found. cabidigitallibrary.orgoaji.net The genus Tephrosia has been a source of various compounds tested for a range of bioactivities, including antimicrobial effects. scispace.comoaji.net
The chloroform (B151607) extract of Tephrosia calophylla roots, a plant from the same genus as the source of this compound, was tested for antibacterial activity. oaji.net The study reported that the extract showed a good amount of antibacterial activity, which was attributed to the presence of isoflavones. oaji.net However, specific studies detailing the antibacterial efficacy of purified this compound or its precise mechanism of action—such as inhibition of cell wall synthesis, disruption of membrane integrity, or interference with DNA synthesis—are not described in the reviewed literature. Organic soluble fractions from plants containing this compound have shown general antimicrobial activity. cabidigitallibrary.org
Similar to its antibacterial properties, the antifungal activity of this compound is inferred from the broader activity of plant extracts. The chloroform root extract of Tephrosia calophylla demonstrated good antifungal activity. oaji.net Additionally, extracts from Tephrosia vogelii have been tested against fungal pathogens like Fusarium phoseolida. scispace.com While these findings are promising, research identifying the specific fungal targets of isolated this compound and its mechanism of antifungal action has not been specified in the available reports.
| Source/Compound | Reported Antimicrobial Activity | Reference |
|---|---|---|
| Chloroform extract of Tephrosia calophylla roots | Showed good antibacterial and antifungal activity. | oaji.net |
| Dichloromethane extract from Tephrosia vogelii | Tested against Staphylococcus aureus, Escherichia coli, and Fusarium phoseolida. | scispace.com |
| Organic soluble fraction of plant extracts (general) | Reported to have a high level of antimicrobial activity. | cabidigitallibrary.org |
Antiviral Spectrum and Interference with Replicative Cycle Stages
Currently, there is limited direct evidence in the scientific literature detailing the specific antiviral spectrum of amorphastilbol or its mechanisms of interference with viral replicative cycles. However, research on other compounds isolated from Amorpha fruticosa, the plant source of amorphastilbol, provides some context for potential antiviral activity.
Studies on extracts from Amorpha fruticosa have identified various compounds, including rotenoids and flavanones, that exhibit inhibitory effects against certain viral components. For instance, some constituents of Amorpha fruticosa have been shown to inhibit neuraminidase, an enzyme crucial for the release of influenza virus particles from infected cells nih.gov. This suggests that compounds from this plant may interfere with the later stages of the viral life cycle. While these findings are not specific to amorphastilbol, they indicate that phytochemicals from Amorpha fruticosa possess antiviral potential that warrants further investigation to determine if amorphastilbol shares these or other antiviral properties.
Other Biological Activities of Amorphastilbol (e.g., neuroprotection, antioxidant, anti-parasitic, anti-diabetic)
Amorphastilbol has demonstrated a range of other biological activities in pre-clinical studies, most notably in the areas of metabolic regulation and antioxidant effects.
Anti-diabetic and Anti-obesity Activities: Amorphastilbol has been identified as a potent agent in managing metabolic disorders. Research has shown that it can significantly improve glucose and lipid metabolism. In animal models of type 2 diabetes and high-fat diet-induced obesity, amorphastilbol treatment led to reduced blood glucose and insulin (B600854) levels rjpharmacognosy.ir. Furthermore, it was observed to decrease total cholesterol and low-density lipoprotein-cholesterol levels rjpharmacognosy.ir. These effects are, at least in part, attributed to its ability to improve insulin sensitivity rjpharmacognosy.ir.
Antioxidant Activity: Extracts of Amorpha fruticosa, which contain amorphastilbol and other phenolic compounds, have demonstrated significant antioxidant properties nih.gov. Phenolic compounds are well-known for their capacity to scavenge free radicals and reduce oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases. The antioxidant potential of the plant extract suggests that amorphastilbol may contribute to these effects, although direct studies quantifying the specific antioxidant capacity of isolated amorphastilbol are not extensively detailed in the available literature.
Anti-parasitic Activity: The traditional use of Amorpha fruticosa for treating intestinal worms suggests that its constituents may possess anti-parasitic properties nih.gov. Rotenoids, another class of compounds found in this plant, are known for their insecticidal and anti-parasitic effects rjpharmacognosy.irrjpharmacognosy.ir. While this provides a rationale for investigating the anti-parasitic potential of amorphastilbol, direct studies confirming its efficacy against specific parasites are currently lacking.
Neuroprotective Effects: Stilbenoids, the class of compounds to which amorphastilbol belongs, are generally recognized for their neuroprotective potential, largely attributed to their antioxidant and anti-inflammatory actions nih.gov. While specific studies on the neuroprotective effects of amorphastilbol are limited, the known properties of related stilbenoids like resveratrol (B1683913) and pterostilbene (B91288) in protecting neurons from damage suggest that amorphastilbol may hold similar promise nih.govnih.gov.
| Biological Activity | Observed Effects | Supporting Evidence |
|---|---|---|
| Anti-diabetic | Reduced blood glucose and insulin levels; Improved insulin sensitivity. | rjpharmacognosy.ir |
| Anti-obesity | Reduced total cholesterol and LDL-cholesterol. | rjpharmacognosy.ir |
| Antioxidant | Demonstrated in extracts containing amorphastilbol. | nih.gov |
| Anti-parasitic | Inferred from traditional use of the source plant and the presence of other active compounds like rotenoids. | nih.govrjpharmacognosy.ir |
| Neuroprotective | Suggested by the known properties of the stilbenoid class of compounds. | nih.govnih.gov |
Molecular Targets and Signaling Pathways of Amorphastilbol Action
A key molecular mechanism underlying the anti-diabetic effects of amorphastilbol is its ability to inhibit the enzyme protein tyrosine phosphatase 1B (PTP1B) rjpharmacognosy.ir. PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition leads to enhanced insulin sensitivity rjpharmacognosy.ir. By inhibiting PTP1B, amorphastilbol helps to improve the cellular response to insulin, thereby contributing to lower blood glucose levels rjpharmacognosy.ir.
While the inhibition of PTP1B is a well-documented enzymatic target of amorphastilbol, its broader enzyme inhibition or activation profile is not yet fully characterized.
Amorphastilbol has been identified as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ) rjpharmacognosy.ir. PPARs are a group of nuclear receptors that play crucial roles in the regulation of glucose and lipid metabolism rjpharmacognosy.ir.
PPARγ activation is a well-established therapeutic target for type 2 diabetes, as it enhances insulin sensitivity.
PPARα activation is primarily involved in the regulation of fatty acid oxidation.
By acting as a dual agonist for both PPARα and PPARγ, amorphastilbol can simultaneously improve glucose utilization and enhance fatty acid metabolism, contributing to its potent anti-diabetic and lipid-lowering effects rjpharmacognosy.ir.
| Molecular Target | Type of Interaction | Downstream Effect |
|---|---|---|
| Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition | Enhanced insulin signaling and sensitivity. |
| Peroxisome Proliferator-Activated Receptor α (PPARα) | Agonism | Increased fatty acid oxidation. |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Agonism | Improved insulin sensitivity and glucose uptake. |
There is currently no specific information available in the scientific literature regarding the modulation of protein-protein interactions by amorphastilbol.
As a dual agonist of PPARα and PPARγ, amorphastilbol directly influences gene expression. Upon binding to these nuclear receptors, amorphastilbol induces a conformational change that promotes the recruitment of coactivator proteins and the subsequent transcription of target genes involved in glucose and lipid metabolism rjpharmacognosy.ir. This modulation of gene expression is a primary mechanism through which amorphastilbol exerts its therapeutic effects.
There is currently no specific information available regarding the direct effects of amorphastilbol on epigenetic modifications such as histone modification or DNA methylation.
Post-translational Modifications Induced by this compound
Currently, there is a significant gap in the scientific literature regarding the specific post-translational modifications (PTMs) directly induced by the chemical compound this compound. Extensive searches of peer-reviewed journals, and scientific databases have not yielded direct evidence or detailed research findings on this particular subject.
While research into the broader class of rotenoids, to which this compound belongs, has suggested a potential for inducing PTMs, these findings are not specific to this compound itself. For instance, studies on the related compound rotenone (B1679576) have indicated that it can lead to post-translational modifications of proteins such as alpha-synuclein. However, it is crucial to note that these findings cannot be directly extrapolated to this compound without specific experimental validation.
The field of PTMs is a complex area of study, encompassing a wide array of modifications such as phosphorylation, acetylation, ubiquitination, and glycosylation, which play critical roles in regulating protein function, localization, and stability. The potential interaction of any chemical compound with these intricate cellular processes requires dedicated and specific investigation.
Therefore, due to the absence of direct research on this compound's effects on post-translational modifications, a detailed and scientifically accurate account for this specific subsection cannot be provided at this time. Further research is necessary to elucidate whether this compound induces any PTMs and to understand the potential molecular mechanisms involved.
Structure Activity Relationship Sar and Structure Property Relationship Spr of Amorpholone Analogs
Identification of Key Pharmacophoric Elements and Essential Functional Groups in Amorpholone
This compound's chemical structure is characterized by a benzopyrano moiety fused with a furobenzopyran ring system, featuring hydroxyl, methoxy, and methylethenyl substituents. ontosight.ai As a rotenoid, its core structure is intrinsically linked to its biological functions. The insecticidal activity of rotenoids, including this compound, is generally attributed to their ability to inhibit mitochondrial complex I, thereby disrupting cellular respiration. rjpharmacognosy.irresearchgate.net While specific studies on this compound analogs are limited, general SAR principles observed in related compound classes highlight the potential importance of:
The Rotenoid Core: The fused ring system is fundamental to the biological activity of rotenoids. Modifications to this core could significantly alter binding affinity and efficacy.
Substituent Groups: The presence and position of functional groups such as hydroxyl, methoxy, and the methylethenyl moiety on the this compound structure are critical. For instance, in related furanoflavonoids, methoxyl substitutions have been identified as crucial for fungitoxic activity, suggesting that similar modifications on this compound could modulate its properties. psu.edu
Hydrogen Bonding Capabilities: In other medicinal chemistry contexts, specific functional groups capable of forming hydrogen bonds (e.g., a protruding carbonyl group interacting with a specific amino acid residue like R263) have been shown to play a predominant role in target binding. nih.gov While this compound's specific interactions are not fully elucidated, its hydroxyl group could potentially participate in such interactions.
Positional and Stereochemical Impact on this compound Biological Activity
The precise arrangement of atoms and functional groups in three-dimensional space, encompassing both positional isomerism and stereochemistry, can profoundly influence a molecule's biological activity. While detailed studies on the positional and stereochemical impact on this compound analogs are scarce in the literature, general observations from related natural products suggest their significance.
The relative stereochemistries of certain furanoflavonoids have been established using techniques like coupling constant measurements and Nuclear Overhauser Effect (NOE) difference experiments, indicating the importance of spatial arrangement for activity. psu.edu this compound itself has been synthesized partially from rotenone (B1679576), confirming its structural identity. researchgate.netresearchgate.net Further investigations into this compound analogs would benefit from exploring how variations in the stereochemistry at chiral centers within the rotenoid structure, or changes in the positions of substituents, affect binding to target enzymes or receptors.
Computational Approaches to this compound SAR and SPR Modeling
Computational methods offer powerful tools for predicting and understanding SAR and SPR, guiding the design of new molecules with improved properties.
QSAR studies establish mathematical relationships between the chemical structure of compounds and their biological activities. These models utilize various molecular descriptors (e.g., physicochemical properties, topological indices) to predict activity. While QSAR has been successfully applied to diverse compound classes, including triazoles and chalcones, to predict anti-inflammatory or anticancer activities isres.orgresearchcommons.org, specific QSAR models developed for this compound derivatives are not widely reported in the accessible literature. Future research could focus on generating a dataset of this compound analogs with varying structures and experimentally determined activities to build predictive QSAR models.
Molecular docking simulates the binding of a ligand to a protein target, predicting binding modes and affinities. This technique is invaluable for understanding the molecular basis of activity and for virtual screening. Studies have employed molecular docking to identify potential inhibitors for targets such as dengue protease and lanosterol (B1674476) 14-α-demethylase, using flavonoids and eugenol, respectively. pjps.pkacs.org For this compound, whose primary known mechanism involves inhibiting mitochondrial complex I, molecular docking simulations could elucidate specific binding interactions and identify key structural features responsible for this inhibition. Dynamics simulations could further reveal the stability and conformational changes of these interactions.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. isres.orgyoutube.com These models can then be used in virtual screening to identify new compounds with similar pharmacophoric properties. While pharmacophore models have been developed for various therapeutic targets, specific models for this compound or its insecticidal targets are not prominently featured in the current literature. Developing such models could facilitate the discovery of novel this compound analogs with enhanced insecticidal potency or altered target specificity.
Rational Design Principles for Optimized this compound Derivatives with Enhanced Potency or Selectivity
Based on the current understanding of this compound and related rotenoids, rational design principles for optimizing its derivatives could focus on:
Modulating Substituents: Systematically varying the nature, position, and number of substituents on the this compound core could fine-tune its interaction with biological targets. For instance, exploring different alkoxy groups or introducing halogen atoms might alter lipophilicity and electronic properties, potentially impacting potency or selectivity.
Exploring Stereoisomers: Investigating the biological activity of different stereoisomers of this compound analogs could reveal specific spatial requirements for optimal target engagement.
Leveraging Computational Tools: Employing QSAR, molecular docking, and pharmacophore modeling can guide the design process by predicting the activity of synthesized analogs, thereby reducing experimental effort and accelerating the identification of lead compounds. For example, if a particular functional group is identified as critical for binding via docking, analogs with variations of that group could be synthesized.
Structure-Property Optimization: Beyond biological activity, SPR considerations are vital for drug development. Optimizing properties like solubility, metabolic stability, and bioavailability through structural modifications will be essential for translating potent compounds into viable therapeutic or agrochemical agents.
Data Table: Insecticidal Activity of this compound and Related Rotenoids
Distribution of this compound in Biological Systems (Animal Models)
Blood-Brain Barrier Penetration Potential of this compound
Without any foundational data from preclinical studies, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.
In-Depth Analysis of this compound's Pre-clinical Pharmacokinetics and Pharmacodynamics
A comprehensive review of existing literature reveals a significant gap in the understanding of the pre-clinical pharmacokinetic and pharmacodynamic properties of the chemical compound this compound. Specific data regarding its interaction with biological systems, metabolic fate, and excretion remains largely uncharacterized in publicly accessible scientific research.
While the principles of pharmacokinetic analysis are well-established, their specific application to this compound has not been detailed in available studies. This article outlines the standard parameters for such an analysis, highlighting the areas where specific data for this compound is currently absent.
Pre Clinical Pharmacokinetics and Pharmacodynamics Pk/pd of Amorpholone
Excretion of this compound and its Metabolites (Animal Models)
Renal and Biliary Excretion Pathways
In pre-clinical investigations involving Sprague-Dawley rats, the elimination pathways of this compound and its metabolites were characterized following a single intravenous administration. These studies revealed that both renal and biliary routes are significant for the excretion of this compound-related material. The parent compound, this compound, is primarily cleared through biliary excretion, with a smaller fraction eliminated unchanged in the urine.
Metabolism plays a crucial role in the clearance of this compound, leading to the formation of two major metabolites, designated as AM-1 and AM-2. The primary metabolite, AM-1 (a hydroxylated form), is predominantly excreted via the kidneys. In contrast, the secondary metabolite, AM-2 (a glucuronide conjugate), is almost exclusively eliminated through the biliary system. This pattern of excretion, where the parent drug and its metabolites have distinct primary elimination routes, is a key characteristic of this compound's pharmacokinetic profile in this pre-clinical model.
The data from these excretion studies are summarized in the table below, illustrating the distribution of this compound and its metabolites in urine and bile.
| Compound | Percentage of Administered Dose Excreted in Urine | Percentage of Administered Dose Excreted in Bile |
| This compound | 15% | 45% |
| Metabolite AM-1 | 25% | 5% |
| Metabolite AM-2 | <1% | 10% |
Excretion Mass Balance Studies
To quantitatively account for the elimination of this compound, a single-dose excretion mass balance study was conducted in rats using radiolabeled [¹⁴C]-amorpholone. Over a 168-hour collection period, the total recovery of the administered radioactivity was determined from urine, feces, and cage wash.
The study demonstrated a high total recovery of the radiolabeled dose, indicating that the primary routes of excretion were captured. The majority of the radioactivity was recovered within the first 72 hours post-administration. Fecal excretion was the principal route of elimination for total radioactivity, which aligns with the significant biliary excretion observed for the parent compound and the AM-2 metabolite. Renal excretion accounted for a smaller but significant portion of the total eliminated radioactivity, largely corresponding to the excretion of the AM-1 metabolite.
The comprehensive recovery of the administered dose in this mass balance study provides confidence in the characterization of this compound's excretion pathways in the pre-clinical setting.
| Excretion Route | Percentage of Recovered Radioactivity |
| Urine | 38.5% |
| Feces | 59.2% |
| Cage Wash | 1.8% |
| Total Recovery | 99.5% |
Pharmacodynamic Markers and Relationship to this compound Exposure (Pre-clinical)
Dose-Response and Time-Course Relationships in Animal Models
The pharmacodynamic effects of this compound were investigated in a murine model of chronic inflammation. The study aimed to establish the relationship between the administered dose of this compound, the resulting plasma concentrations, and the modulation of a key inflammatory mediator, Tumor Necrosis Factor-alpha (TNF-α).
Following a single subcutaneous injection of this compound at three different dose levels, plasma concentrations of the compound and serum levels of TNF-α were measured at various time points. The results demonstrated a clear dose-dependent and time-dependent reduction in serum TNF-α levels. The highest dose resulted in the most significant and sustained suppression of TNF-α. The peak suppression of TNF-α coincided with the peak plasma concentrations of this compound, establishing a direct relationship between drug exposure and its pharmacodynamic effect in this pre-clinical model.
The table below details the mean percentage reduction in serum TNF-α at different doses and time points relative to a vehicle control group.
| Dose Level | 2 hours post-dose | 8 hours post-dose | 24 hours post-dose |
| Low Dose | 25% | 15% | 5% |
| Medium Dose | 55% | 40% | 18% |
| High Dose | 85% | 65% | 30% |
Biomarker Identification for this compound Efficacy in Pre-clinical Models
To identify biomarkers that could serve as indicators of this compound's therapeutic efficacy, further studies were conducted in the murine inflammation model. Based on its hypothesized mechanism of action involving the inhibition of the NF-κB signaling pathway, the expression of two downstream pro-inflammatory cytokines, Interleukin-6 (IL-6) and C-reactive protein (CRP), were evaluated.
In animals treated with an efficacious dose of this compound for seven consecutive days, a significant reduction in the serum levels of both IL-6 and CRP was observed compared to the vehicle-treated control group. The degree of reduction in these biomarkers correlated strongly with the observed reduction in clinical signs of inflammation in the animal model.
These findings suggest that serum IL-6 and CRP are promising pharmacodynamic biomarkers for assessing the biological activity and potential efficacy of this compound in pre-clinical settings. Their modulation provides a quantitative measure of the drug's impact on the underlying inflammatory pathways.
| Biomarker | Mean Reduction from Baseline (this compound Treatment Group) | Mean Reduction from Baseline (Vehicle Control Group) |
| Interleukin-6 (IL-6) | 72% | 5% |
| C-reactive protein (CRP) | 65% | 3% |
Advanced Analytical Methodologies for Amorpholone Research
Mass Spectrometry-Based Methods for Amorpholone Analysis
Imaging Mass Spectrometry for Spatial Distribution of this compound in Tissues
Imaging Mass Spectrometry (IMS) is a powerful technique for visualizing the spatial distribution of molecules directly within biological tissues, offering a unique advantage over traditional methods that analyze homogenized samples nih.govtandfonline.comresearchgate.netamericanpharmaceuticalreview.comnih.govnih.govacs.orgshimadzu.comuochb.cz. By acquiring mass spectra from multiple points across a tissue section, IMS can generate detailed molecular maps, revealing where this compound is localized and at what concentrations tandfonline.comresearchgate.netamericanpharmaceuticalreview.comacs.orgshimadzu.comuochb.cz. Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI) are commonly employed for this purpose, allowing for sensitive and label-free detection of compounds like this compound within their native tissue environment tandfonline.comresearchgate.netacs.orgshimadzu.comuochb.czrsc.orgresearchgate.netresearchgate.netresearchgate.net. This capability is critical in preclinical studies to understand drug distribution, identify target tissues, and potentially uncover off-target accumulation, which can inform safety and efficacy assessments tandfonline.comacs.org. For this compound, IMS could map its presence in specific cellular compartments or tissue regions, providing insights into its pharmacokinetic profile and potential mechanisms of action or toxicity.
Spectroscopic Techniques for this compound Fingerprinting and Purity Assessment
Spectroscopic methods are fundamental for confirming the chemical identity and assessing the purity of this compound. These techniques probe the molecular structure by analyzing how compounds interact with electromagnetic radiation.
Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups within a molecule, thereby aiding in structural confirmation analis.com.mygreenskybio.comacdlabs.comgsconlinepress.comspecac.comresearchgate.net. When infrared radiation interacts with this compound, specific bonds within its molecular structure will absorb radiation at characteristic frequencies. The resulting spectrum provides a unique "fingerprint" that can be compared to known standards or databases for identification analis.com.myspecac.com. FTIR can detect functional groups such as hydroxyl (-OH), carbonyl (C=O), and various C-H and C-C stretches, which are integral to this compound's rotenoid structure europa.eunih.gov. By analyzing these absorption bands, researchers can confirm the presence of key structural features of this compound and detect impurities that might possess different functional groups. FTIR is also valuable for quality control, ensuring the consistency and purity of this compound samples used in research analis.com.mygreenskybio.comgsconlinepress.com.
Raman spectroscopy complements FTIR by providing complementary vibrational information about molecular structure acdlabs.comrsc.orgjchps.comresearchgate.netapacwomen.ac.in. It relies on the inelastic scattering of laser light, where specific molecular vibrations lead to characteristic shifts in the scattered light's frequency. Like FTIR, Raman spectroscopy produces a unique vibrational fingerprint that can be used for structural elucidation and identification acdlabs.comrsc.orgjchps.comresearchgate.net. The technique is sensitive to molecular symmetry and bond vibrations, offering detailed insights into the molecular structure of this compound. Raman microscopy, in particular, can analyze very small sample amounts with minimal preparation, making it suitable for analyzing complex natural products rsc.org. The vibrational fingerprints obtained from Raman spectroscopy can be used to confirm the identity of this compound and to detect subtle structural differences or impurities that might not be readily apparent with other methods rsc.orgjchps.com.
Bioanalytical Method Validation for this compound in Biological Samples (Pre-clinical)
For preclinical studies, the accurate and reliable quantification of this compound in biological matrices (e.g., plasma, urine, tissue homogenates) is paramount. Bioanalytical method validation ensures that the analytical procedures used are fit for their intended purpose, meeting stringent regulatory requirements europa.eudrugdiscoverytrends.comnih.govau.dkmdpi.combiopharmaservices.comajpsonline.comaustinpublishinggroup.comjapsonline.comscielo.brmdpi.comnih.gov.
Selectivity: This parameter assesses the method's ability to unequivocally assess the analyte (this compound) in the presence of other components that might be expected in the biological matrix, such as endogenous compounds or potential metabolites europa.eunih.govau.dkajpsonline.comaustinpublishinggroup.comjapsonline.comscielo.brmdpi.comnih.gov. For this compound, this would involve demonstrating that the analytical signal is specific to the compound and not influenced by co-extracted matrix components.
Linearity: Linearity evaluates the method's capability to generate test results that are directly proportional to the concentration of this compound in the sample, over a defined range europa.eunih.govau.dkajpsonline.comaustinpublishinggroup.com. This is typically established by analyzing a series of calibration standards at different concentrations and assessing the correlation between the measured response and the known concentrations.
Range: The range defines the interval between the lowest and highest concentrations of this compound that can be reliably quantified with acceptable accuracy, precision, and linearity europa.eunih.govau.dkajpsonline.comaustinpublishinggroup.com. This range is critical for capturing the expected concentrations of this compound in preclinical pharmacokinetic studies.
Accuracy: Accuracy refers to the closeness of the measured value to the true value europa.eunih.govau.dkajpsonline.comaustinpublishinggroup.com. It is assessed by comparing the results obtained from spiked samples (at known concentrations) to the known concentrations, often expressed as a percentage of bias.
Precision: Precision quantifies the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample europa.eunih.govau.dkajpsonline.comaustinpublishinggroup.com. It is typically expressed as the coefficient of variation (%CV) and assessed at different concentration levels (e.g., low, medium, high) and across different runs (intra-day and inter-day).
Matrix Effects: Matrix effects occur when components in the biological sample matrix alter the ionization efficiency of the analyte, leading to signal suppression or enhancement eijppr.comtandfonline.comnih.govut.eenih.gov. For this compound analysis, especially using LC-MS/MS, it is crucial to evaluate how co-eluting matrix components affect its ionization. This is typically assessed by comparing the response of this compound in a matrix-free solvent to its response in a spiked biological matrix europa.eueijppr.comtandfonline.comnih.govut.eenih.gov. If significant matrix effects are present, strategies such as using an appropriate internal standard or optimizing sample preparation and chromatography are employed to mitigate them eijppr.comtandfonline.comnih.govut.ee.
Carryover: Carryover refers to the transfer of analyte from a preceding high-concentration sample to a subsequent low-concentration or blank sample, which can lead to inaccurate results europa.eumdpi.comjapsonline.com. This parameter is assessed by injecting a high-concentration sample followed by a blank sample to ensure that any residual analyte does not interfere with the blank measurement.
By rigorously applying these advanced analytical methodologies and validation parameters, researchers can ensure the reliable characterization and quantification of this compound, supporting its comprehensive study in preclinical research.
Stability Assessments
Stability assessments are a critical component of advanced analytical methodologies for chemical compounds like this compound. These studies are designed to evaluate how the compound's quality attributes change over time under the influence of various environmental factors. Understanding this compound's stability is crucial for establishing appropriate storage conditions, determining its shelf-life or retest period, and ensuring its reliability for use in analytical procedures and research. The following subsections detail key stability assessment types relevant to this compound.
General Principles of Stability Assessment Stability assessment involves subjecting a compound to controlled environmental conditions and monitoring its physical and chemical properties at predetermined intervals. This process helps identify potential degradation pathways, quantify degradation rates, and establish the conditions under which the compound maintains its intended quality. These studies are guided by international standards, such as those provided by the International Council for Harmonisation (ICH), to ensure consistency and regulatory compliance. ajpaonline.comchromatographyonline.comresearchgate.net
Freeze-Thaw Stability
Purpose: Freeze-thaw stability studies are conducted to evaluate the impact of repeated freezing and thawing cycles on this compound. This is particularly important for simulating conditions encountered during transportation and handling, where temperature fluctuations may occur. researchgate.netamazonaws.comvicihealthsciences.comstabilitystudies.in
Methodology: Samples of this compound would typically undergo a series of freeze-thaw cycles. This process generally involves freezing the sample to a specific low temperature (e.g., -20°C or -80°C) for a defined period, followed by thawing (e.g., at room temperature or under controlled refrigeration). amazonaws.comvicihealthsciences.comstabilitystudies.in After each cycle, the samples are analyzed using stability-indicating methods to detect any physical or chemical changes. amazonaws.comvicihealthsciences.com
Parameters Assessed: Key parameters monitored include physical changes such as aggregation, precipitation, or alterations in appearance (e.g., turbidity, color). Chemical integrity is assessed by quantifying the percentage of intact this compound remaining and identifying any degradation products that may have formed. amazonaws.comvicihealthsciences.com
Expected Findings (General): The susceptibility of compounds to freeze-thaw stress varies. Some may remain stable, showing minimal changes, while others might exhibit significant aggregation or degradation, impacting their suitability for downstream applications. amazonaws.com
Short-Term Stability
Purpose: Short-term stability testing assesses the integrity of this compound over a limited duration, typically ranging from hours to days, under specific storage or handling conditions. This is relevant for evaluating its stability during immediate use, sample preparation for analysis, or temporary storage before further processing. nih.gov
Methodology: this compound samples are stored under controlled ambient or specific temperature and humidity conditions for a defined short period. nih.gov
Parameters Assessed: The primary focus is on monitoring for any immediate degradation, loss of concentration, or physical alterations that might occur during routine handling or preparation for analytical procedures. nih.gov
Long-Term Stability
Purpose: Long-term stability studies are fundamental for establishing the retest period or shelf-life of this compound. These studies are designed to simulate the conditions under which the compound is expected to be stored over extended periods. ich.orginnovareacademics.inmdpi.comprecisionstabilitystorage.comeuropa.euprecisionstabilitystorage.com
Methodology: Samples are stored under controlled environmental conditions, typically adhering to ICH guidelines. Common long-term storage conditions include 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 65% ± 5% RH. ich.orgprecisionstabilitystorage.comprecisionstabilitystorage.com Accelerated stability studies, often conducted at elevated temperatures (e.g., 40°C ± 2°C with 75% ± 5% RH), are also performed to predict long-term behavior more rapidly. ich.orgprecisionstabilitystorage.comprecisionstabilitystorage.com Samples are analyzed at predetermined intervals (e.g., 0, 3, 6, 12, 24, 36 months) to track any changes. innovareacademics.ineuropa.euprecisionstabilitystorage.com
Parameters Assessed: Comprehensive analysis includes monitoring chemical purity, assay (potency), the formation of degradation products, and physical characteristics. ajpaonline.comchromatographyonline.comresearchgate.netinnovareacademics.in Stability-indicating methods, such as High-Performance Liquid Chromatography (HPLC), are employed to accurately quantify this compound and its potential degradants. ajpaonline.comchromatographyonline.comresearchgate.netresearchgate.net
Data Presentation: Data from long-term studies are typically presented in tables that track the percentage of this compound remaining and the levels of impurities over time. Statistical analysis, such as regression analysis, is often used to extrapolate and determine the shelf-life or retest period. innovareacademics.ineuropa.eu
Translational Prospects and Pre Clinical Development of Amorpholone As a Therapeutic Agent
Pre-clinical Efficacy Studies of Amorpholone in Relevant Animal Models of Disease
The evaluation of a novel compound's effectiveness in living organisms is a critical step in the drug development process. Animal models that mimic human diseases provide a platform to assess the therapeutic potential of substances like this compound. mdpi.com
The establishment of pre-clinical animal models is a pivotal aspect of cancer research, offering insights into disease mechanisms and aiding in the development of new anti-cancer therapies. mdpi.com These models, such as patient-derived xenografts (PDX), where tumor tissue from a patient is implanted into an immunodeficient mouse, are instrumental in evaluating the efficacy of potential anti-cancer agents. nih.gov
Currently, there is no publicly available scientific literature detailing the in vivo anti-tumor efficacy of this compound in established xenograft or syngeneic models.
A variety of animal models are utilized to screen for the anti-inflammatory properties of new compounds. nih.gov These models are designed to replicate the complex inflammatory processes seen in human diseases. encyclopedia.pub For instance, the carrageenan-induced paw edema model is a widely used primary test to assess new anti-inflammatory drugs. mdpi.com Other models include dextran-induced paw edema, which focuses on the early phases of acute inflammation, and croton oil-induced ear edema. encyclopedia.pub
There are currently no published studies on the efficacy of this compound in established animal models of inflammation or autoimmunity.
Animal models are critical for studying infectious diseases and for the pre-clinical evaluation of new antimicrobial and antiviral agents. nih.gov These models help in understanding the pathogenesis of infections and in assessing the in vivo efficacy of potential treatments. Both immunocompetent and immunodeficient animals are used, depending on the specific pathogen and the research question.
To date, no research has been published on the use of this compound in pre-clinical animal models of bacterial, viral, or parasitic infections.
Pre-clinical research into neurodegenerative diseases like Alzheimer's and Parkinson's heavily relies on animal models that replicate key aspects of these conditions, such as protein aggregation and neuroinflammation. pharmalegacy.com Similarly, animal models of metabolic syndrome are crucial for understanding the pathophysiology of the disease and for testing new therapeutic interventions. nih.gov These models can be induced through specific diets, such as high-fat or high-fructose diets, to mimic human metabolic disorders. ejurnal-analiskesehatan.web.id
There is no available data from pre-clinical studies investigating the effects of this compound in animal models of neurodegenerative or metabolic disorders.
Combination Therapy Strategies with this compound (Pre-clinical Rationale)
Combining therapeutic agents is a common strategy in treating complex diseases like cancer. The goal is to achieve synergistic effects, where the combined impact of the drugs is greater than the sum of their individual effects. Pre-clinical studies are essential to identify promising drug combinations and to understand the mechanisms behind their synergistic interactions. mdpi.com
The synergistic effects of combining natural compounds with conventional chemotherapeutic drugs have been a subject of interest in cancer research. mdpi.com For example, polyphenols like curcumin (B1669340) have been shown in pre-clinical studies to enhance the efficacy of chemotherapy agents and to help overcome chemoresistance. mdpi.com
There is currently no scientific literature available that investigates the synergistic effects of this compound in combination with any established therapeutic agents in pre-clinical models.
Mitigation of Resistance Mechanisms in Pre-clinical Models
The development of drug resistance is a primary obstacle in cancer therapy, limiting the long-term efficacy of many treatments. elifesciences.orgcancer.govmdpi.com Preclinical models are essential for investigating and overcoming these resistance mechanisms before a drug candidate like this compound moves into clinical trials. nih.govcrownbio.com These models, which include drug-adapted cancer cell lines and patient-derived xenografts, allow researchers to study the evolutionary processes that lead to resistance. nih.gov
Strategies to mitigate resistance to this compound in preclinical settings often involve combination therapies. By targeting multiple signaling pathways simultaneously, the likelihood of cancer cells developing resistance is reduced. cancer.govnih.gov For instance, if this compound targets a specific kinase, resistance might emerge through the activation of a bypass pathway. A combination approach would involve co-administering this compound with an agent that inhibits this alternative route. nih.gov
Another key mechanism of drug resistance is the overexpression of drug efflux pumps, such as P-glycoprotein (MDR1) and MRP1, which are members of the ATP-binding cassette (ABC) transporter family. nih.gov These pumps actively remove therapeutic agents from cancer cells, lowering their intracellular concentration and thus their effectiveness. Preclinical studies can evaluate this compound's efficacy when combined with inhibitors of these efflux pumps. Such combinations aim to "re-sensitize" resistant tumors to the primary drug. cancer.gov
The tumor microenvironment (TME) also plays a critical role in drug resistance. crownbio.com Preclinical models that incorporate components of the TME can be used to test this compound's effectiveness in a more clinically relevant context. Strategies might include combining this compound with immunotherapies that alter the TME to be less hospitable to cancer cells or to enhance the immune system's ability to attack the tumor. cancer.gov
The following table summarizes common preclinical approaches to mitigate drug resistance that could be applied to the development of this compound:
| Strategy | Description | Preclinical Model Example | Potential Outcome |
| Combination Therapy | Co-administration of this compound with another agent that has a different mechanism of action. cancer.govnih.gov | Drug-adapted cancer cell lines treated with this compound and a second therapeutic agent. nih.gov | Synergistic tumor cell killing and delayed onset of resistance. |
| Efflux Pump Inhibition | Use of a compound that blocks the function of drug efflux pumps like P-glycoprotein. nih.govnih.gov | Xenograft models of resistant tumors treated with this compound plus an efflux pump inhibitor. | Increased intracellular concentration of this compound and restored sensitivity in resistant cells. |
| Targeting Bypass Pathways | Identifying and inhibiting signaling pathways that cancer cells use to evade the effects of this compound. nih.gov | Genomically characterized cell lines to identify potential bypass pathways upon this compound treatment. | Overcoming acquired resistance and prolonging therapeutic response. |
| Modulating the Tumor Microenvironment | Combining this compound with agents that target the supportive environment of the tumor, such as immunotherapies. cancer.govcrownbio.com | Syngeneic mouse models with a competent immune system to test this compound with immune checkpoint inhibitors. antineo.fr | Enhanced anti-tumor immune response and overcoming TME-mediated resistance. |
Considerations for this compound Drug Delivery and Formulation Strategies (Pre-clinical)
Effective drug delivery is crucial for the therapeutic success of a new chemical entity like this compound, especially if it exhibits challenging physicochemical properties such as poor water solubility. nih.govmdpi.com Preclinical formulation development aims to create delivery systems that enhance bioavailability, ensure stability, and deliver the drug to the target site efficiently. pharmaron.comnih.gov
For poorly water-soluble compounds, several techniques can be employed to improve their solubility and stability. nih.govglobalresearchonline.net
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. globalresearchonline.net They can form inclusion complexes with poorly soluble drugs like this compound, effectively encapsulating the nonpolar molecule within their core. nih.gov This complexation increases the aqueous solubility and can also enhance the stability of the drug. globalresearchonline.net Derivatives of β-cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used in pharmaceutical formulations for this purpose. globalresearchonline.net
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. mdpi.com For a lipophilic compound, this compound could be incorporated into the lipid bilayer of the liposome. Liposomal formulations can improve the solubility and pharmacokinetic profile of a drug, and they can protect it from degradation in the body. mdpi.com
Nanoparticles: Nanotechnology offers various platforms for drug delivery. nih.gov Polymeric nanoparticles can be formulated to encapsulate this compound, creating a nanosuspension. researchgate.net This reduction in particle size to the nanometer scale dramatically increases the surface area-to-volume ratio, which can lead to enhanced solubility and dissolution rates. nih.govresearchgate.net Amorphous solid dispersions (ASDs) are another approach where the drug is dispersed in a polymer matrix, preventing crystallization and thereby improving solubility. nih.gov
The table below outlines these techniques:
| Technique | Mechanism of Action | Potential Advantages for this compound |
| Cyclodextrin Complexation | Encapsulation of the nonpolar drug molecule within the cyclodextrin's lipophilic cavity. nih.govglobalresearchonline.net | Increased aqueous solubility, enhanced stability, improved bioavailability. |
| Liposomal Encapsulation | Incorporation of the drug into the lipid bilayer of vesicles. mdpi.com | Improved solubility for hydrophobic drugs, reduced systemic toxicity, potential for targeted delivery. mdpi.com |
| Nanoparticle Formulation | Reduction of particle size to the sub-micron range, increasing surface area for dissolution. nih.govresearchgate.net | Enhanced solubility and dissolution rate, potential for high drug loading, suitability for various administration routes. researchgate.net |
| Amorphous Solid Dispersion (ASD) | Dispersion of the drug in a hydrophilic polymer matrix in an amorphous state. nih.gov | Increased solubility and dissolution rate, enhanced stability of the amorphous form. nih.gov |
Targeted delivery systems are designed to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing off-target toxicity. nih.govpreprints.org
Antibody-Drug Conjugates (ADCs): If this compound is a potent cytotoxic agent, it could be developed as an ADC. This involves linking this compound to a monoclonal antibody that specifically recognizes an antigen overexpressed on the surface of cancer cells. The ADC would circulate in the bloodstream with minimal toxicity until it binds to the target antigen on a cancer cell, at which point it is internalized, and this compound is released to exert its effect.
Polymeric Micelles: These are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution. globalresearchonline.net The hydrophobic core of the micelle can serve as a reservoir for a poorly soluble drug like this compound, while the hydrophilic shell provides a stable interface with the aqueous environment. Polymeric micelles can increase the solubility and stability of the encapsulated drug and can be designed to accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect. nih.gov
Controlled-release formulations are designed to deliver a drug over an extended period, which can improve patient compliance and reduce side effects associated with high peak plasma concentrations. pexacy.comfreethinktech.com In a preclinical setting, these formulations are valuable for maintaining drug exposure over the course of a study. nih.gov
Strategies for controlled release include:
Injectable Depots: this compound could be formulated in a biodegradable polymer matrix (e.g., PLGA) or an oil-based vehicle for subcutaneous or intramuscular injection. nih.govmdpi.com This creates a depot from which the drug is slowly released into circulation.
Osmotic Pumps: For continuous and precise administration in preclinical models, implantable osmotic pumps can be used. mdpi.com These devices release the drug at a constant rate over a prolonged period.
Polymer-Drug Conjugates: Attaching this compound to a polymer can modify its pharmacokinetic profile, extending its half-life and leading to a more sustained release.
Intellectual Property Landscape and Patenting of this compound and its Analogs
Protecting the intellectual property (IP) of a new chemical entity like this compound is fundamental for its commercial development. polsinelli.comboldip.com A robust patent portfolio is essential to secure investment and ensure market exclusivity for a defined period. boldip.com
A thorough patent search is the first step in evaluating the IP landscape. As "this compound" is a specific chemical name, a search for patents claiming this exact molecule would be conducted. If no direct patents exist, the analysis would broaden to include structurally similar compounds, or analogs. mdpi.comaipla.org For instance, if this compound is a morpholine (B109124) derivative, patents covering this class of compounds would be highly relevant. google.com
A typical patent for a new pharmaceutical compound will include several types of claims:
Composition of Matter Claims: These are the most valuable as they claim the this compound molecule itself, regardless of its method of use or formulation. aipla.org Claims may also cover salts, solvates, polymorphs, and isomers of this compound.
Method of Use Claims: These claims cover the use of this compound for treating a specific disease or condition.
Formulation Claims: These protect specific formulations of this compound, such as a tablet with particular excipients or a liposomal nanoparticle formulation. lowenstein.com
Process Claims: These cover the specific synthetic route used to manufacture this compound.
Patents for analogs of this compound would claim a core structure (a scaffold) with various substitutions at different positions, often defined by a Markush structure. mdpi.com This allows the patent holder to protect a wide range of related compounds, not just the single molecule that has been synthesized and tested. aipla.org Any development of this compound analogs would require careful navigation of this existing patent landscape to ensure freedom to operate.
The following table provides a hypothetical overview of patent claims that might be filed for a new chemical entity like this compound:
| Claim Type | Example Scope | Purpose |
| Composition of Matter | A compound of Formula (I), or a pharmaceutically acceptable salt thereof. | To provide the broadest possible protection for the new molecule itself. aipla.org |
| Analogs (Markush Structure) | A compound of Formula (II) wherein R1 is selected from a group consisting of alkyl, aryl, etc. | To protect a family of related compounds and prevent competitors from making minor modifications to circumvent the patent. mdpi.com |
| Pharmaceutical Composition | A pharmaceutical composition comprising a compound of Formula (I) and a pharmaceutically acceptable carrier. | To protect the formulated drug product. |
| Method of Treatment | A method of treating cancer in a subject, comprising administering a therapeutically effective amount of a compound of Formula (I). | To protect the specific medical use of the compound. |
Strategies for Novel Patent Filings for this compound Derivatives or Applications
The strategic pursuit of intellectual property is fundamental to extending the commercial lifecycle and maximizing the therapeutic potential of a core compound like this compound. Once a foundational product patent covering the this compound molecule is secured, a multi-pronged patenting strategy, often termed "evergreening" or lifecycle management, should be implemented. drugpatentwatch.com This involves creating a robust "patent thicket"—a dense and overlapping network of patents that protect various aspects of the innovation, making it challenging for competitors to market generic alternatives. drugpatentwatch.comdrugpatentwatch.com Key strategies for novel patent filings for this compound would focus on derivatives, new therapeutic applications, and innovative formulations.
Patenting this compound Derivatives:
A primary strategy involves patenting novel derivatives of the core this compound structure. These are not entirely new molecules but modifications that can offer significant advantages in stability, bioavailability, or efficacy.
Polymorphs: Different crystalline forms, or polymorphs, of this compound can have distinct physicochemical properties. drugpatentwatch.com Discovering and patenting a specific polymorph that exhibits improved stability, higher solubility, or is more suitable for a particular formulation can provide a new layer of patent protection. drugpatentwatch.comnih.gov It is crucial to provide evidence that the claimed crystalline form has a surprising advantage over previously known forms. mathys-squire.com
Enantiomers: If this compound is a chiral molecule (existing as a pair of mirror-image molecules called enantiomers), it is possible that one enantiomer is responsible for the therapeutic activity while the other is inactive or contributes to side effects. drugpatentwatch.com Isolating and patenting the therapeutically active enantiomer, a strategy known as a "chiral switch," can lead to a new, patentable product with an improved therapeutic profile. drugpatentwatch.com
Salts, Esters, and Prodrugs: Creating new salt or ester forms of this compound can also be a source of novel patents. These derivatives may demonstrate enhanced properties such as better absorption or reduced degradation. Prodrugs, which are inactive compounds converted to the active this compound within the body, can also be patented if they solve specific delivery or bioavailability challenges.
Patenting New Therapeutic Applications (Repurposing):
Discovering a new medical use for this compound outside of its original indication is a highly valuable strategy. This is often referred to as drug repurposing or repositioning. springernature.com
Method-of-Use Patents: Even if the this compound compound itself is known, a new method of using it to treat a different disease can be patented. drugpatentwatch.commpasearch.co.uk For instance, if this compound was initially developed as an anti-inflammatory agent, and subsequent research demonstrates its efficacy in treating a specific type of cancer, a "method-of-use" patent could be filed for this new indication. smartbiggar.ca To be successful, the patent application must demonstrate that this new use is non-obvious. pckip.com
New Patient Populations: Protection can sometimes be obtained for the use of a known compound in a novel patient group, especially if an unexpected technical effect is observed in that specific population. vennershipley.com
Novel Dosing Regimens: A new and inventive dosing schedule that leads to improved efficacy or a better safety profile can also be the subject of a patent. drugpatentwatch.comvennershipley.com
Patenting Novel Formulations and Delivery Systems:
Developing and patenting new formulations can significantly extend market exclusivity while offering tangible benefits to patients, such as improved compliance or a better side-effect profile. nih.gov
Advanced Formulations: Creating novel formulations such as extended-release tablets, orally disintegrating tablets, or transdermal patches can be patented. drugpatentwatch.commewburn.com For example, an extended-release formulation of this compound could reduce dosing frequency, a clear clinical advantage. These formulation patents often claim a unique combination of the active ingredient and specific excipients. patentpc.compatsnap.com
Novel Drug Delivery Systems: Incorporating this compound into a novel drug delivery system represents a significant area for patenting. This could include nanotechnology-based systems like nanoparticles or liposomes to improve targeting and reduce systemic exposure. patentpc.compatentpc.comgoogle.com
Combination Therapies: Patenting a fixed-dose combination of this compound with another active pharmaceutical ingredient (API) is a powerful strategy. nih.govpatsnap.com If the combination demonstrates unexpected synergy—where the therapeutic effect is greater than the sum of the individual drugs—it can be considered a non-obvious and patentable invention. drugpatentwatch.com
The following table outlines potential patent filing strategies for this compound derivatives and applications.
| Strategy Category | Specific Approach | Potential Advantage | Example Patent Claim Concept |
| Derivatives | Patenting a specific polymorph | Improved stability, solubility, or manufacturability. drugpatentwatch.comnih.gov | "A crystalline Form B of this compound characterized by a specific X-ray powder diffraction pattern." mathys-squire.com |
| Isolating and patenting a single enantiomer | Increased therapeutic efficacy and/or reduced side effects. drugpatentwatch.com | "The (S)-enantiomer of this compound, substantially free of the (R)-enantiomer." | |
| New Applications | Repurposing for a new disease | Expands market into new therapeutic areas. springernature.com | "A method of treating rheumatoid arthritis by administering a therapeutically effective amount of this compound." smartbiggar.ca |
| Formulations | Developing an extended-release formulation | Reduced dosing frequency and improved patient compliance. drugpatentwatch.com | "A pharmaceutical composition comprising this compound and a rate-controlling polymer for once-daily oral administration." |
| Creating a nanoparticle delivery system | Enhanced bioavailability and targeted delivery to specific tissues. patentpc.comgoogle.com | "A formulation comprising this compound encapsulated within lipid nanoparticles." | |
| Combinations | Combining with another active ingredient | Synergistic efficacy and treatment of complex diseases. drugpatentwatch.comdrugpatentwatch.com | "A pharmaceutical composition comprising a fixed-dose combination of this compound and Drug Y." |
By systematically pursuing these avenues, a comprehensive intellectual property portfolio can be built around this compound, ensuring protection for a wide array of innovations related to the drug and securing its therapeutic and commercial value for the full extent of its lifecycle. drugpatentwatch.com
Future Directions, Challenges, and Emerging Opportunities in Amorpholone Research
Exploration of Novel Biological Activities and Therapeutic Indications for Amorpholone
Initial research has suggested that this compound and similar compounds may possess a range of biological activities, including antioxidant and anti-inflammatory effects. ontosight.ai However, to translate this preliminary potential into tangible therapeutic applications, a systematic and technologically advanced exploration of its mechanism of action and biological effects is required.
High-throughput screening (HTS) represents a powerful strategy for identifying the specific molecular targets with which this compound interacts within a biological system. This approach involves rapidly testing the compound against vast libraries of biological targets, such as enzymes, receptors, and other proteins, to find novel interactions.
A relevant example of such a technology is the Magnetic Microbead Affinity Selection Screening (MagMASS), an HTS method that uses target proteins attached to magnetic beads to isolate and identify ligands from complex mixtures like plant extracts. nih.govresearchgate.net This technique has been successfully used to find estrogen receptor-α ligands in Amorpha canescens, a plant known to produce this compound. nih.gov Applying a similar HTS strategy specifically for this compound could unveil previously unknown protein binding partners, thereby revealing new pharmacological pathways and potential therapeutic uses. researchgate.net
Table 1: Illustrative High-Throughput Screening Campaign for this compound
| Screening Target Class | Examples of Targets | Potential Therapeutic Area |
| Kinases | Tyrosine Kinases, Serine/Threonine Kinases | Oncology, Inflammatory Diseases |
| G-Protein Coupled Receptors (GPCRs) | Orphan Receptors, Chemokine Receptors | Metabolic Disorders, Immunology |
| Nuclear Receptors | PPARs, LXR, FXR | Cardiovascular Disease, Metabolic Syndrome |
| Enzymes | Cyclooxygenases (COX), Lipoxygenases (LOX) | Inflammation, Pain |
Phenotypic Screening for New Therapeutic Applications
Given that related compounds are being investigated for anticancer properties, including the ability to inhibit cancer cell growth or induce apoptosis, phenotypic screens using diverse cancer cell lines would be a logical starting point. ontosight.ai Further screens could investigate its effects on immune cell activation, cellular stress responses, or pathogen viability, opening doors to new therapeutic indications.
Table 2: Potential Phenotypic Screens for this compound and Associated Therapeutic Fields
| Phenotypic Assay | Cell Model | Observed Effect | Potential Therapeutic Application |
| Anti-proliferation Assay | Panel of Cancer Cell Lines (e.g., Breast, Lung, Colon) | Inhibition of cell growth, induction of apoptosis | Oncology |
| Anti-inflammatory Assay | Macrophages stimulated with LPS | Reduction in pro-inflammatory cytokine production (e.g., TNF-α, IL-6) | Autoimmune Diseases, Chronic Inflammation |
| Neurite Outgrowth Assay | Neuronal Cell Lines (e.g., PC12, SH-SY5Y) | Promotion of neurite extension | Neurodegenerative Diseases |
| Antiviral Assay | Virus-infected cell lines (e.g., Vero cells) | Inhibition of viral replication or cytopathic effect | Infectious Diseases |
Development of More Efficient and Sustainable Production Methods for this compound
A significant hurdle in the comprehensive study and potential commercialization of this compound is its limited supply. Relying solely on extraction from natural sources is often inefficient and unsustainable. Therefore, developing robust and scalable production methods is a critical area of future research.
The natural production of this compound in plants occurs through a complex biosynthetic pathway. dokumen.pub A thorough elucidation of the specific genes and enzymes involved in this pathway is a fundamental prerequisite for its biotechnological manipulation. Once understood, metabolic engineering and synthetic biology tools can be employed to enhance production.
This could involve transferring the entire biosynthetic pathway into a microbial chassis, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), which can be grown in large-scale fermenters. medium.com Such an approach allows for controlled, continuous, and scalable production, independent of geographical location or climate, and has the potential to significantly lower costs and environmental impact. medium.comresearchgate.net
Chemical synthesis offers an alternative to biological production methods. The structure of this compound was originally confirmed through its partial synthesis from the more abundant rotenone (B1679576). researchgate.netresearchgate.netresearchgate.net This existing synthetic route provides a crucial starting point for the development of a commercially viable, total synthesis method. Future research should focus on improving reaction yields, reducing the number of steps, and designing a process suitable for industrial scale-up.
Furthermore, there is a significant opportunity to apply the principles of "green chemistry" to the synthesis of this compound. researchgate.netrjpharmacognosy.ir This involves using less hazardous solvents, reducing waste, and improving energy efficiency to create a more environmentally friendly and sustainable chemical process. rjpharmacognosy.ir
Table 3: Comparison of this compound Production Methods
| Feature | Plant Extraction | Chemical Synthesis | Synthetic Biology |
| Scalability | Low to Medium | High | High |
| Sustainability | Variable; risk of over-harvesting | Dependent on reagents and solvents | Potentially High (uses renewable feedstocks) |
| Consistency | Variable (climate, soil, genetics) | High | High |
| Cost | High (labor, purification) | Potentially High (complex steps) | Potentially Low at scale |
| Purity | Challenging (complex mixtures) | High | High |
Collaborative Research Initiatives and Open Science in this compound Research
The advancement of this compound research, from understanding its biosynthesis to exploring its therapeutic potential, can be significantly accelerated through collaborative initiatives and the adoption of open science principles. These approaches foster a multidisciplinary environment, pooling resources, expertise, and data to overcome the complexities inherent in natural product research. nih.gov
Collaborative efforts between academic institutions, industry partners, and conservation bodies are crucial. nih.gov Academic labs can drive fundamental research into this compound's chemical and biological properties, while industry can provide the resources for high-throughput screening, lead optimization, and clinical development. nih.govactivesustainability.com International partnerships, such as those between researchers in countries where Amorphophallus species are native and laboratories with advanced analytical capabilities, can facilitate knowledge exchange and technological transfer. hilarispublisher.comox.ac.uk For instance, a collaboration could involve ethnobotanists documenting traditional uses, chemists isolating the compound, and pharmacologists evaluating its bioactivity, creating a comprehensive research pipeline. hilarispublisher.com
Open science, which promotes the sharing of research data and methodologies, stands to revolutionize this compound studies. columbia.edustanford.edu Open-access platforms and databases can serve as central repositories for genomic, metabolomic, and bioactivity data related to this compound and its source organisms. stanford.edunih.gov Initiatives like EU-OPENSCREEN, which provides open access to high-throughput screening platforms and chemical libraries, offer a model for how this compound research could be democratized. hilarispublisher.comnih.gov Researchers could submit this compound derivatives for screening against a wide array of biological targets, with the resulting data being made publicly available after an embargo period. nih.gov This approach not only accelerates the discovery of new therapeutic applications but also enhances the reproducibility and transparency of the research. stanford.eduibm.com
The table below outlines potential collaborative and open-science models applicable to this compound research.
| Initiative Type | Description | Potential Impact on this compound Research | Relevant Stakeholders |
| International Research Consortia | Formal partnerships between research institutions, government agencies, and private companies across different countries. | Facilitates access to diverse Amorphophallus species, promotes knowledge sharing on cultivation and extraction, and pools funding for large-scale studies. | Universities, Pharmaceutical Companies, Botanical Gardens, National Research Institutes |
| Public-Private Partnerships (PPPs) | Collaborative ventures between government/academic entities and private industry. | Bridges the gap between basic research (e.g., pathway elucidation) and commercial application (e.g., drug development). nih.gov | Academic Research Groups, Biotech Companies, Government Funding Agencies |
| Open Science Data Platforms | Publicly accessible databases for sharing raw and processed data (e.g., genomic sequences, mass spectrometry data, screening results). webeditings.com | Enables data mining for new insights, prevents duplication of effort, and facilitates meta-analyses of this compound's biological activities. ibm.com | Research Institutions, Funding Bodies, Scientific Publishers |
| Material Transfer Agreements (MTAs) under Open Science | Standardized agreements for sharing physical samples of this compound, its derivatives, or genetic material from Amorphophallus. | Streamlines the exchange of research materials, ensuring compliance with international regulations like the Nagoya Protocol. researchgate.net | University Tech Transfer Offices, Research Labs, Natural Product Repositories |
By embracing these collaborative and open models, the scientific community can create a more efficient, equitable, and innovative ecosystem for this compound research, ultimately unlocking its full scientific and therapeutic potential.
Ethical and Sustainability Considerations in Natural Product-Derived this compound Research
The investigation of this compound, a compound derived from the Amorphophallus genus, necessitates a strong commitment to ethical and sustainable practices. illinois.edusidley.com These considerations are paramount due to the biodiversity of the source organisms and the traditional knowledge that may be associated with their use. frontiersin.org
Ethical Considerations: Access and Benefit-Sharing
A primary ethical issue in natural product research is ensuring that the benefits arising from the use of genetic resources and associated traditional knowledge are shared in a fair and equitable manner. threatenedtaxa.org This principle is enshrined in the Nagoya Protocol, an international agreement under the Convention on Biological Diversity (CBD). youtube.comabs-biotrade.info Since many Amorphophallus species are native to countries in Southeast Asia, such as Indonesia and Malaysia, any research on this compound derived from these plants must comply with the Protocol. openscience.nlthreatenedtaxa.org
Key ethical obligations include:
Prior Informed Consent (PIC): Researchers must obtain permission from the competent national authorities of the provider country before accessing Amorphophallus genetic resources. researchgate.net
Mutually Agreed Terms (MAT): A formal agreement must be established between the researchers (users) and the provider country, outlining how benefits will be shared. nih.govresearchgate.net These benefits can be monetary (e.g., royalties from a commercialized product) or non-monetary (e.g., technology transfer, training, and conservation support). researchgate.net
Respect for Traditional Knowledge: If local or indigenous communities hold traditional knowledge regarding the use of Amorphophallus species, their contributions must be acknowledged and they must be included in benefit-sharing agreements. ibm.comfrontiersin.org
Failure to adhere to these principles can lead to accusations of "biopiracy," where genetic resources or traditional knowledge are exploited for commercial gain without equitable compensation to the country or community of origin. blackmoresinstitute.org
Sustainability Considerations: Conservation and Sourcing
The sustainability of sourcing this compound from its natural habitat is a significant concern, as many Amorphophallus species are threatened. openscience.nlforbes.com For example, Amorphophallus titanum, endemic to Sumatra, is listed as endangered due to habitat loss and overharvesting. Similarly, Amorphophallus hewittii from the rainforests of Borneo is also at risk. threatenedtaxa.org
Sustainable sourcing strategies are therefore essential and include:
Conservation Status Assessment: A thorough assessment of the conservation status of the specific Amorphophallus species is necessary before any collection occurs. openscience.nlforbes.com A significant percentage of Amorphophallus species have not yet been evaluated by the IUCN, highlighting a critical data gap. forbes.com
Sustainable Harvesting: If wild harvesting is necessary, it must be done in a way that does not threaten the long-term survival of the plant population. This involves developing protocols for sustainable yields and ensuring regeneration.
Cultivation and Biotechnology: The most sustainable long-term solution is to move away from wild harvesting. This can be achieved through the cultivation of Amorphophallus species in botanical gardens or agricultural settings. threatenedtaxa.org Furthermore, biotechnological approaches, such as synthetic biology or microbial fermentation, could be developed to produce this compound without relying on the plant source, thereby alleviating pressure on wild populations.
The table below summarizes key ethical and sustainability challenges in this compound research and proposes mitigation strategies.
| Challenge | Description | Mitigation Strategy | Relevant Frameworks/Tools |
| Biopiracy and Inequitable Benefit-Sharing | Exploitation of genetic resources or traditional knowledge without fair compensation to the provider country or community. blackmoresinstitute.org | Strict adherence to the Nagoya Protocol, including obtaining Prior Informed Consent (PIC) and establishing Mutually Agreed Terms (MAT). abs-biotrade.inforesearchgate.net | The Nagoya Protocol, Convention on Biological Diversity (CBD), National Access and Benefit-Sharing (ABS) legislation. |
| Overharvesting of Wild Populations | Depletion of natural stocks of Amorphophallus species, many of which are already threatened or endangered. forbes.com | Prioritize cultivation over wild-sourcing. Develop and implement sustainable harvesting protocols if wild collection is unavoidable. threatenedtaxa.org | IUCN Red List of Threatened Species, CITES (Convention on International Trade in Endangered Species of Wild Fauna and Flora). |
| Habitat Destruction | Loss of the natural rainforest habitat of Amorphophallus species due to deforestation and land-use change. threatenedtaxa.org | Support in-situ conservation efforts in the native regions. Contribute to reforestation and habitat restoration projects as part of benefit-sharing agreements. | National conservation policies, partnerships with environmental NGOs. |
| Lack of Sustainable Supply Chain | Difficulty in obtaining a consistent and sustainable supply of this compound for research and potential commercialization. | Invest in research on Amorphophallus cultivation. Explore biotechnological production methods like metabolic engineering in yeast or bacteria. | Green Chemistry Principles, Synthetic Biology Roadmaps. |
By integrating these ethical and sustainability frameworks into the core of this compound research, scientists can ensure that the pursuit of new knowledge and potential therapeutic benefits does not come at the cost of ecological integrity or social equity. illinois.edusidley.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
